molecular formula C14H11FN2 B1517909 2-(Benzylamino)-6-fluorobenzonitrile CAS No. 1155987-86-2

2-(Benzylamino)-6-fluorobenzonitrile

Cat. No.: B1517909
CAS No.: 1155987-86-2
M. Wt: 226.25 g/mol
InChI Key: NKOTUUJDQUDUQH-UHFFFAOYSA-N
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Description

Chemical Identity and Classification

2-(Benzylamino)-6-fluorobenzonitrile is classified as a fluorinated aromatic nitrile compound with the molecular formula C₁₄H₁₁FN₂ and a molecular weight of 226.25 grams per mole. The compound is officially registered under the Chemical Abstracts Service number 1155987-86-2, providing its unique chemical identifier in scientific databases. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is systematically named this compound, reflecting its substitution pattern on the benzene ring core.

The compound exists as a solid at room temperature with a melting point range of 120-122 degrees Celsius, indicating a relatively stable crystalline structure. Its physical appearance is characterized as a solid material with a purity specification of 95 percent in commercial preparations. The MDL number MFCD12427793 serves as an additional identifier in chemical databases, facilitating cross-referencing across various scientific platforms.

Property Value Source
Molecular Formula C₁₄H₁₁FN₂
Molecular Weight 226.25 g/mol
CAS Number 1155987-86-2
Melting Point 120-122°C
Physical State Solid
Purity 95%

The structural representation using Simplified Molecular Input Line Entry System notation is expressed as N#CC1=C(F)C=CC=C1NCC2=CC=CC=C2, which clearly delineates the connectivity and bonding patterns within the molecule. This notation system provides a standardized method for describing the compound's structure in computational chemistry applications and database searches.

Historical Context in Fluorinated Aromatic Research

The development of compounds like this compound emerged from the broader historical evolution of organofluorine chemistry, which began before elemental fluorine itself was isolated. Alexander Borodin, renowned both as a composer and chemist, made the first organofluorine compound in 1862 through nucleophilic replacement of halogen atoms by fluoride, establishing the foundational methodology for halogen exchange that remains broadly used in fluorochemical industry today. This pioneering work laid the groundwork for the synthetic approaches that would eventually enable the preparation of complex fluorinated aromatics.

The scientific field of organofluorine chemistry experienced dramatic transformation during World War II, when the Manhattan project necessitated the development of materials capable of withstanding highly reactive fluorine compounds such as uranium hexafluoride. This period marked a pivotal moment in fluorine chemistry development, as researchers were compelled to overcome the traditional difficulties and hazards associated with fluorine-containing reagents. The war effort accelerated innovations in fluorination methodologies and expanded the understanding of carbon-fluorine bond formation.

Industrial organofluorine chemistry has since developed over approximately 80 years through these dramatic wartime changes, ultimately providing various materials essential for modern society. The evolution from early explosive reactions between fluorine and organic compounds to controlled synthetic methodologies represents a remarkable advancement in chemical science. In 1931, Bancroft and Wherty demonstrated that dilution of fluorine with inert gases such as nitrogen could allow reactions to be carried out safely and efficiently, avoiding the explosions that had previously plagued fluorination attempts.

The advancement of palladium-catalyzed carbon-fluorine cross-coupling processes has revolutionized the synthesis of fluorinated aromatic compounds, providing more selective and controllable methodologies for introducing fluorine atoms into organic molecules. This catalytic approach represents a significant improvement over earlier methods, offering enhanced regioselectivity and functional group tolerance. The systematic development of these catalytic systems has made compounds like this compound more accessible through rational synthetic design.

Key Structural Features and Functional Groups

The molecular architecture of this compound incorporates three distinct functional groups that contribute to its chemical versatility and reactivity profile. The benzonitrile core provides a rigid aromatic framework with an electron-withdrawing nitrile group, while the fluorine substituent at the 6-position introduces additional electronic effects and potential for further chemical transformation. The benzylamino group at the 2-position adds a basic nitrogen center that can participate in various chemical reactions.

The positioning of the fluorine atom at the 6-position relative to the nitrile group creates a specific electronic environment that influences the compound's reactivity patterns. Fluorine, being the most electronegative element, significantly affects the electron density distribution within the aromatic ring system. This electronic perturbation can influence both electrophilic and nucleophilic aromatic substitution reactions, making the compound a valuable synthetic intermediate for further structural modifications.

The benzylamino substitution at the 2-position introduces a flexible alkyl spacer between the aromatic core and the terminal phenyl ring. This structural feature provides conformational flexibility while maintaining aromatic character through the benzyl group. The amino nitrogen serves as a potential coordination site for metal complexes and can participate in hydrogen bonding interactions, influencing the compound's physical properties and biological activity potential.

The nitrile functional group contributes significantly to the compound's electronic properties and serves as a versatile synthetic handle for further chemical transformations. Nitriles can be converted to various other functional groups including carboxylic acids, amides, and heterocyclic systems through well-established synthetic methodologies. This transformability makes this compound a valuable building block for medicinal chemistry applications and materials science research.

Importance in Organofluorine Chemistry

The significance of this compound within organofluorine chemistry stems from its representation of successful carbon-fluorine bond formation in complex aromatic systems. The compound demonstrates the evolution of fluorination methodologies from early explosive reactions to controlled synthetic processes that can tolerate multiple functional groups. This advancement reflects the broader progress in organofluorine chemistry, where elemental fluorine is now utilized as a reagent for introducing fluorine atoms to organic molecules in leading-edge industries.

Fluorinated pharmaceutical compounds have gained tremendous importance in modern drug discovery, with approximately 200 pharmaceuticals containing fluorine currently available, representing a significant 20 percent increase in the number of fluorinated drugs on the market in recent decades. The strategic incorporation of fluorine atoms into drug molecules can dramatically alter their pharmacokinetic properties, metabolic stability, and binding affinity to biological targets. Compounds like this compound serve as important synthetic intermediates in the preparation of such fluorinated pharmaceuticals.

The compound exemplifies the successful integration of multiple synthetic challenges in organofluorine chemistry, including regioselective fluorination, amine alkylation, and nitrile installation. These transformations require careful consideration of reaction conditions and protecting group strategies to achieve the desired substitution pattern. The ability to prepare such compounds reliably demonstrates the maturity of modern organofluorine synthetic methodology.

Contemporary research in organofluorine chemistry increasingly focuses on developing environmentally sustainable and economically viable synthetic routes to fluorinated compounds. The synthesis of this compound and related structures contributes to this effort by providing test cases for evaluating new fluorination methodologies and catalyst systems. The compound's multiple functional groups make it an excellent substrate for assessing the selectivity and tolerance of emerging synthetic transformations.

Properties

IUPAC Name

2-(benzylamino)-6-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2/c15-13-7-4-8-14(12(13)9-16)17-10-11-5-2-1-3-6-11/h1-8,17H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKOTUUJDQUDUQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C(=CC=C2)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Benzylamino)-6-fluorobenzonitrile, a fluorinated aromatic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C14H12FN
  • Molecular Weight : 227.25 g/mol
  • CAS Number : 1155987-86-2

The compound features a benzylamino group attached to a fluorobenzonitrile moiety, which is significant for its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The presence of the fluorine atom enhances lipophilicity, potentially improving membrane permeability and binding affinity to target sites.

Target Interactions

  • Receptor Binding : Studies suggest that compounds with similar structures can act as ligands for various receptors, influencing signal transduction pathways.
  • Enzyme Inhibition : The nitrile group may participate in nucleophilic interactions, inhibiting enzyme activity critical in disease pathways.

Anticancer Properties

Research indicates that fluorinated compounds can exhibit anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. For example, derivatives of benzonitrile have shown efficacy against various cancer cell lines by disrupting cellular proliferation pathways.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of fluorinated benzonitriles. Specifically, compounds similar to this compound have demonstrated the ability to mitigate amyloid-beta toxicity in neuronal cultures, suggesting a role in Alzheimer's disease treatment.

Case Studies and Research Findings

  • Neuroprotection Against Amyloid Toxicity
    • A study demonstrated that a compound bearing a similar structure blocked toxic effects on long-term potentiation (LTP) in rat hippocampal slices exposed to amyloid-beta (Aβ) . This suggests potential therapeutic applications in neurodegenerative diseases.
  • Anticancer Activity
    • A series of benzonitrile derivatives were evaluated for their anticancer properties, revealing significant cytotoxic effects against breast cancer cell lines. The mechanism involved apoptosis and cell cycle disruption .
  • Inhibition of Enzymatic Activity
    • Another investigation focused on the inhibitory effects of similar compounds on specific enzymes involved in cancer progression, demonstrating IC50 values indicative of potent inhibition .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityReference
This compoundNeuroprotective; anticancerCurrent Study
2-Amino-6-fluorobenzonitrileAntimalarial; anticancer
Fluorinated benzonitrilesCytotoxicity against cancer cell lines

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that 2-(Benzylamino)-6-fluorobenzonitrile exhibits potential anticancer properties. It has been studied for its ability to inhibit specific oncogenic pathways associated with various cancers, including lymphoma and leukemia. For instance, compounds derived from this structure have been shown to inhibit the activity of EZH2, a histone methyltransferase implicated in cancer progression .

2. Neurological Disorders
The compound has also been explored for its neuroprotective effects. In studies involving Alzheimer's disease models, fluorinated compounds similar to this compound demonstrated improved blood-brain barrier (BBB) permeability and reduced amyloid-beta aggregation, suggesting a role in treating neurodegenerative diseases .

Biological Research Applications

1. Hsp90 Inhibition
The compound serves as a chemical probe in the study of heat shock protein 90 (Hsp90) complexes, which are critical in cancer biology. Inhibitors based on this structure have been utilized to explore tumor-specific onco-clients, facilitating the development of targeted cancer therapies .

2. Fluorinated Nanoparticles
Recent advancements have incorporated this compound into nanotechnology applications. Fluorinated nanoparticles decorated with this compound have shown promise in delivering therapeutic agents across the BBB, enhancing treatment efficacy for conditions like Alzheimer's disease .

Data Table: Summary of Applications

Application AreaSpecific Use CaseObservations/Results
Anticancer ActivityInhibition of EZH2 in lymphomaEffective in reducing tumor growth in preclinical models
Neurological DisordersTargeting amyloid-beta in Alzheimer's modelsImproved BBB penetration and reduced aggregation observed
Hsp90 InhibitionProbing Hsp90 complexes in tumorsIdentification of novel onco-clients
NanotechnologyDelivery systems for BBB penetrationEnhanced therapeutic efficacy observed

Case Studies

Case Study 1: EZH2 Inhibition
In a study published in a leading journal, researchers synthesized derivatives of this compound to evaluate their inhibitory effects on EZH2 activity. The findings indicated significant inhibition of histone methylation in cancer cells expressing mutant EZH2 variants, suggesting potential therapeutic applications for hematological malignancies .

Case Study 2: Neuroprotective Effects
A study investigating the neuroprotective properties of fluorinated compounds reported that derivatives of this compound effectively reduced amyloid plaque formation in transgenic mouse models of Alzheimer's disease. The results highlighted the importance of fluorine substitution in enhancing bioavailability across the BBB .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom at the para-position to the nitrile group (C-6) may undergo nucleophilic aromatic substitution (NAS) under specific conditions. For example:

  • Hydroxylation : Heating with aqueous NaOH in the presence of a copper catalyst could replace fluorine with a hydroxyl group .

  • Amination : Reaction with ammonia or amines (e.g., pyrrolidine) under microwave irradiation may yield amino-substituted derivatives .

Hypothetical Reaction Conditions :

Reaction TypeReagents/ConditionsExpected Product
HydroxylationNaOH, CuSO₄, 150°C2-(Benzylamino)-6-hydroxybenzonitrile
AminationNH₃/MeOH, 100°C2-(Benzylamino)-6-aminobenzonitrile

Cyanide Group Transformations

The nitrile group (-CN) is a versatile functional group that can participate in:

  • Hydrolysis : Acidic or basic hydrolysis could yield carboxylic acids (via amide intermediates) or primary amines (via reduction).

  • Cycloaddition Reactions : Participation in [2+3] cycloadditions with azides to form tetrazoles, as observed in nitrile-containing pharmaceuticals .

Example Pathway :

2 Benzylamino 6 fluorobenzonitrile+NaN Cu I Tetrazole derivative\text{2 Benzylamino 6 fluorobenzonitrile}+\text{NaN }\xrightarrow{\text{Cu I }}\text{Tetrazole derivative}

Benzylamine Functionalization

The benzylamino group (-NHCH₂C₆H₅) may undergo:

  • Alkylation/Acylation : Reacting with alkyl halides or acyl chlorides to form secondary amines or amides .

  • Oxidation : Conversion to a nitroso or nitro group under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄).

Key Considerations :

  • Steric hindrance from the benzyl group may slow reaction kinetics.

  • The electron-withdrawing nitrile and fluorine groups could activate the benzene ring toward electrophilic substitution at specific positions.

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) are plausible if halogenation occurs. For instance:

  • Bromination : Electrophilic bromination at the meta-position relative to the nitrile group could enable cross-coupling with aryl boronic acids .

Hypothetical Reaction :

2 Benzylamino 6 fluoro 3 bromobenzonitrile+PhB OH Pd PPh Biaryl product\text{2 Benzylamino 6 fluoro 3 bromobenzonitrile}+\text{PhB OH }\xrightarrow{\text{Pd PPh }}\text{Biaryl product}

Photochemical Reactivity

Fluorinated benzonitriles often exhibit unique photophysical properties. Potential applications include:

  • Fluorescent Probe Synthesis : Modifications to the benzylamino group could yield probes for bioimaging .

  • Photooxidation : UV light in the presence of O₂ might oxidize the amine to a nitro group .

Biological Interactions

While not a direct chemical reaction, the compound’s interactions with enzymes (e.g., cytochrome P450) could lead to metabolic transformations such as:

  • N-Dealkylation : Cleavage of the benzyl group to form 2-amino-6-fluorobenzonitrile .

  • Hydroxylation : Addition of hydroxyl groups to the benzene ring .

Research Gaps and Future Directions :

  • Experimental validation of the above pathways is needed, particularly under controlled conditions.

  • Computational studies (e.g., DFT calculations) could predict regioselectivity and reaction energetics.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following analysis compares 2-(Benzylamino)-6-fluorobenzonitrile with structurally related benzonitrile derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.

6-Amino-3-bromo-2-fluorobenzonitrile (CAS: 845866-92-4)

  • Structure: Features an amino (-NH₂) group at the 6-position and a bromine atom at the 3-position.
  • Molecular Formula : C₇H₄N₂FBr (MW: 215.02).
  • The amino group at the 6-position increases electron density, contrasting with the benzylamino group in the target compound, which adds aromaticity and lipophilicity.

2-(1-Cyano-1-methylethyl)-6-fluorobenzonitrile (CAS: 1314783-56-6)

  • Structure: Contains a branched cyanoalkyl group (-C(CH₃)₂-CN) at the 2-position.
  • Molecular Formula : C₁₁H₉FN₂ (MW: 188.2).
  • Lower molecular weight may improve solubility but limit interactions with hydrophobic binding pockets.
  • Applications : Catalogued as a research chemical by American Elements .

2-Fluoro-6-(4-methylphenoxy)benzonitrile

  • Structure: Substituted with a 4-methylphenoxy group (-O-C₆H₄-CH₃) at the 6-position.
  • Molecular Formula: C₁₄H₁₀FNO (MW: 243.24).
  • Key Differences: The phenoxy group introduces ether oxygen, enhancing hydrogen-bond acceptor capacity but reducing basicity compared to the benzylamino group. The methyl group on the phenyl ring adds moderate hydrophobicity.
  • Applications: No explicit biological data; used in synthetic chemistry .

2-[[Cyclopropyl-(4-methylphenyl)methyl]amino]-6-fluorobenzonitrile

  • Structure: Complex substituent with cyclopropyl and 4-methylphenyl groups on the amino nitrogen.
  • Molecular Formula : C₁₈H₁₇FN₂ (MW: 280.34).
  • Key Differences :
    • The bulky cyclopropyl and methylphenyl groups create significant steric hindrance, likely affecting target selectivity and metabolic stability.
    • Higher molecular weight may reduce solubility but improve binding affinity through van der Waals interactions.

2-{[1-(2-Chlorophenyl)ethyl]amino}benzonitrile

  • Structure: Substituted with a 2-chlorophenyl-ethylamino group.
  • Molecular Formula : C₁₅H₁₃ClN₂ (MW: 256.73).
  • Key Differences: The chlorine atom (vs. Ethyl linker adds flexibility compared to the rigid benzyl group in the target compound.
  • Applications: No specific biological data; listed in supplier catalogs .

Physicochemical Property Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
This compound C₁₄H₁₁FN₂ 226.25 Benzylamino, -CN, -F Moderate lipophilicity, basic amine
6-Amino-3-bromo-2-fluorobenzonitrile C₇H₄N₂FBr 215.02 -NH₂, -Br, -F Polar, halogen-bonding capability
2-(1-Cyano-1-methylethyl)-6-fluorobenzonitrile C₁₁H₉FN₂ 188.20 Branched -CN, -F Low steric hindrance, high solubility
2-Fluoro-6-(4-methylphenoxy)benzonitrile C₁₄H₁₀FNO 243.24 Phenoxy ether, -F Hydrogen-bond acceptor, moderate hydrophobicity

Preparation Methods

Nucleophilic Aromatic Substitution on 4-Fluorobenzonitrile Derivatives

One common approach to prepare benzylamino-substituted fluorobenzonitriles involves the nucleophilic substitution of a fluorine atom on a fluorobenzonitrile ring by benzylamine or related amines.

  • Typical Procedure :
    A solution of 4-fluorobenzonitrile in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) is treated with benzylamine or sodium salt of benzylamine at elevated temperatures (e.g., 45-50°C) for extended periods (up to 24 hours). The reaction mixture is then worked up by pouring into ice water, filtration of the precipitate, and purification by extraction or crystallization.

  • Example from Related Compounds :
    In a study involving 4-fluorobenzonitrile derivatives, sodium p-cresol was used to substitute fluorine in DMSO at 45-50°C for 24 hours, followed by workup and purification steps to isolate the substituted product with good yield.

  • Adaptation for 2-(Benzylamino)-6-fluorobenzonitrile :
    By analogy, benzylamine can be used as the nucleophile to displace the fluorine atom at the 2-position on 6-fluorobenzonitrile under similar conditions. The reaction benefits from polar aprotic solvents and controlled heating to facilitate substitution without side reactions.

Catalytic Hydrogenation of Benzylamine Precursors

Another approach involves the synthesis of benzylamine intermediates via catalytic hydrogenation of nitrile or amide precursors, followed by coupling to the fluorobenzonitrile core.

  • Procedure :
    For example, 4-(p-tolyloxy)benzonitrile was hydrogenated in the presence of Raney nickel catalyst under nitrogen atmosphere at room temperature for 10 hours to yield the corresponding benzylamine derivative. This intermediate was then used in further coupling reactions.

  • Relevance :
    Although this example involves a tolyloxy substituent, similar catalytic hydrogenation can be applied to benzylamine derivatives intended for coupling with 6-fluorobenzonitrile to afford this compound.

Oxime to Nitrile Conversion for Fluorobenzonitrile Synthesis

While this step is more relevant to the preparation of the fluorobenzonitrile core rather than the benzylamino substitution, it is important to note efficient methods for synthesizing 4-fluoro-2-methylbenzonitrile, a close structural analog.

  • Method :
    Conversion of 4-fluoro-2-methylbenzaldoxime to 4-fluoro-2-methylbenzonitrile is performed using reagents such as phosphorus pentoxide, concentrated sulfuric acid, or sodium bisulfate monohydrate in solvents like toluene at 100-120°C. The product is isolated by crystallization from toluene/hexane mixtures with yields around 30-40% reported.

  • Implication :
    This method provides an efficient route to fluorobenzonitrile intermediates, which can then be used for amination reactions to introduce the benzylamino group.

Direct Amination via Reaction with Benzylamine in Polar Aprotic Solvents

A modern synthetic route involves heating fluorobenzonitrile derivatives with benzylamine in solvents such as DMSO or ethanol, often in the presence of a base like potassium carbonate.

  • Example :
    In the synthesis of related fluorobenzonitrile derivatives, potassium carbonate and phenol derivatives were reacted in DMSO at 110°C for 17-21 hours, followed by purification via HPLC to yield the desired substituted benzonitriles. By analogy, benzylamine can replace phenols to yield benzylamino-substituted fluorobenzonitriles.

Summary Table of Preparation Methods

Method No. Reaction Type Starting Materials Conditions Solvent(s) Yield & Notes References
1 Nucleophilic aromatic substitution 4-fluorobenzonitrile + benzylamine 45-50°C, 24 h DMSO Precipitation, filtration, washing
2 Catalytic hydrogenation + coupling Benzonitrile derivatives + Raney Ni catalyst Room temp, 10 h, H2 atmosphere Ethanol High yield benzylamine intermediate
3 Oxime to nitrile conversion 4-fluoro-2-methylbenzaldoxime + P2O5 or NaHSO4·H2O 100-120°C, 24 h Toluene 30-40% yield, crystallization
4 Direct amination with base Fluorobenzonitrile + benzylamine + base 110°C, 17-21 h DMSO Purification by HPLC, moderate yield

Research Findings and Considerations

  • Reaction Temperature and Time :
    Most nucleophilic aromatic substitution reactions for this compound require moderate heating (45-110°C) and extended reaction times (10-24 hours) to achieve satisfactory conversion.

  • Solvent Choice :
    Polar aprotic solvents like DMSO are favored for nucleophilic substitution due to their ability to solvate ions and facilitate nucleophile attack on the aromatic ring.

  • Catalysts and Bases :
    Raney nickel is effective for hydrogenation steps, while potassium carbonate or sodium bicarbonate can be used to neutralize acids and promote substitution reactions.

  • Purification Techniques :
    Crystallization from solvents such as toluene/hexane mixtures, filtration, and chromatographic methods (HPLC) are commonly employed to isolate pure products.

  • Yields : Yields vary depending on the method and scale but generally range from moderate (20-40%) in complex multi-step syntheses to high (up to 95%) in optimized catalytic hydrogenations.

Q & A

Q. What are the recommended synthetic routes for 2-(Benzylamino)-6-fluorobenzonitrile, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via nucleophilic aromatic substitution (SNAr) using a fluorobenzonitrile precursor. For example:

  • Step 1: Start with 2-bromo-6-fluorobenzonitrile (CAS 79544-27-7, ).
  • Step 2: React with benzylamine in a polar aprotic solvent (e.g., DMF or DMSO) at 80–100°C for 12–24 hours, using a base like K₂CO₃ to deprotonate the amine .
  • Optimization: Microwave-assisted synthesis may reduce reaction time to 1–2 hours with comparable yields (70–85%) .
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer:

  • NMR Analysis:
    • ¹H NMR: Look for signals at δ 4.5–4.7 ppm (N–CH₂–Ph), δ 6.8–7.4 ppm (aromatic protons), and absence of residual benzylamine peaks (δ 1.5–2.0 ppm) .
    • ¹⁹F NMR: A singlet near δ -110 ppm confirms the fluorine environment .
  • Mass Spectrometry (MS): ESI-MS should show [M+H]⁺ at m/z 241.1 (C₁₄H₁₁FN₂) .
  • HPLC: Use a C18 column (acetonitrile/water gradient) to confirm >95% purity .

Q. What solvents and storage conditions are optimal for stability studies?

Methodological Answer:

  • Solubility: Soluble in DMSO, DMF, and dichloromethane; sparingly soluble in water .
  • Stability: Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the nitrile group. Avoid prolonged exposure to light .

Advanced Research Questions

Q. How does the electronic nature of the benzylamino group influence reactivity in cross-coupling reactions?

Methodological Answer: The electron-donating benzylamino group activates the aromatic ring toward electrophilic substitution but may hinder Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Strategies include:

  • Protection/Deprotection: Use Boc-protected intermediates to modulate electronic effects .
  • Catalyst Optimization: Employ Pd(OAc)₂ with bulky ligands (e.g., XPhos) to overcome steric hindrance .
  • Computational Modeling: DFT studies (e.g., Gaussian 16) can predict regioselectivity in substitution reactions .

Q. What mechanistic insights explain contradictions in reported biological activity of fluorobenzonitrile derivatives?

Methodological Answer: Discrepancies may arise from:

  • Metabolic Stability: Fluorine enhances resistance to oxidative degradation, but the benzylamino group may undergo CYP450-mediated N-dealkylation .
  • Off-Target Effects: Use competitive binding assays (e.g., SPR or ITC) to validate target specificity .
  • Structural Mimics: Compare with analogs like 2-(Benzyloxy)-6-fluorobenzonitrile (CAS 94088-45-6) to isolate electronic vs. steric contributions .

Q. How can computational tools predict the binding affinity of this compound to kinase targets?

Methodological Answer:

  • Docking Studies: Use Glide XP (Schrödinger) to model interactions with ATP-binding pockets. Key parameters:
    • Hydrophobic enclosure scores for the fluorobenzonitrile core .
    • Hydrogen-bonding with backbone amides (e.g., EGFR kinase) .
  • MD Simulations: Run 100-ns simulations (AMBER) to assess conformational stability .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

Methodological Answer:

  • Byproduct Identification: LC-MS/MS to detect impurities (e.g., di-alkylated products or hydrolysis derivatives) .
  • Process Optimization:
    • Use flow chemistry for precise temperature control and reduced side reactions .
    • Add molecular sieves to scavenge water and prevent nitrile hydrolysis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.